1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine
Overview
Description
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19573968 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation of Novel Compounds
Research in medicinal chemistry often explores the synthesis and pharmacological evaluation of novel compounds, including those with complex structures similar to the compound . For instance, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed potential antipsychotic agents that, unlike clinically available antipsychotic drugs, do not interact with dopamine receptors, highlighting a novel mechanism of action (Wise et al., 1987).
Metal-Induced Organic Ligand Fusion
The synthesis of complex organic molecules through metal-induced fusion processes is a significant area of research. An example includes the reaction of certain ligands with metal ions, leading to novel organic compounds with potential applications in materials science and catalysis (Chen et al., 2020).
Oxadiazole Derivatives from Benzimidazole
The creation and characterization of oxadiazole derivatives, as seen in the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds, point to the exploration of new pharmaceuticals and materials. Such research underscores the versatility of oxadiazole derivatives in scientific applications (Vishwanathan & Gurupadayya, 2014).
Anticonvulsant and Antimicrobial Activities
Studies on heterocyclic Schiff bases and their potential as anticonvulsant and antimicrobial agents represent another area of scientific application. The synthesis and evaluation of these compounds provide insights into developing new therapeutic agents (Pandey & Srivastava, 2011).
Properties
IUPAC Name |
N-[[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-27(15-18-6-4-7-19(12-18)28-11-5-10-24-28)16-23-25-22(26-31-23)14-17-8-9-20(29-2)21(13-17)30-3/h4-13H,14-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIZRVEMCRRLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)N2C=CC=N2)CC3=NC(=NO3)CC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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